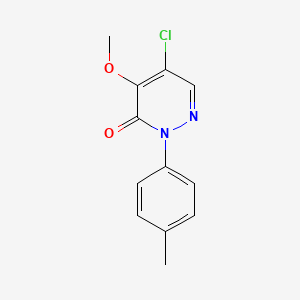

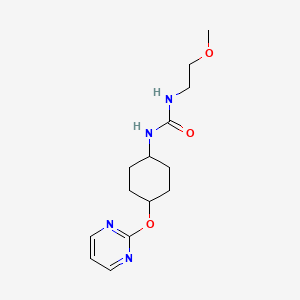

![molecular formula C10H11N3S2 B2474696 N-烯丙基-2-(甲硫基)噻吩并[3,2-d]嘧啶-4-胺 CAS No. 343374-12-9](/img/structure/B2474696.png)

N-烯丙基-2-(甲硫基)噻吩并[3,2-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound . Its Inchi Code is 1S/C10H11N3S2/c1-3-5-11-9-8-7 (4-6-15-8)12-10 (13-9)14-2/h3-4,6H,1,5H2,2H3, (H,11,12,13) .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a class of compounds that “N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” belongs to, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

The molecular structure of “N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” can be represented by the Inchi Code 1S/C10H11N3S2/c1-3-5-11-9-8-7 (4-6-15-8)12-10 (13-9)14-2/h3-4,6H,1,5H2,2H3, (H,11,12,13) .Chemical Reactions Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides. These were cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .科学研究应用

抗癌活性

噻吩并[3,2-d]嘧啶类化合物因其潜在的抗癌活性而备受关注。研究人员正在探索其抑制癌细胞生长、诱导凋亡和干扰关键细胞通路的能力。 该化合物的结构特征可能使其能够与特定与癌症相关的蛋白质或酶相互作用,使其成为进一步研究的有希望的候选者 .

抗结核(抗TB)特性

有趣的是,噻吩并嘧啶类化合物已被用作抗结核药物。虽然该研究领域相对有限,但一组研究人员报道了具有潜在抗结核活性的噻吩并吡啶类化合物。 需要进一步研究以了解其作用机制并优化其疗效 .

杀虫剂开发

噻吩并[3,2-d]嘧啶类化合物已被考虑用于杀虫剂配方。它们的化学性质可能使其成为有效的杀虫剂或除草剂。 研究人员正在探索其对害虫、植物健康和环境安全的影响 .

蠕虫感染的治疗

一些研究调查了噻吩并[3,2-d]嘧啶类化合物在治疗蠕虫感染方面的潜力。这些化合物可能会破坏寄生虫的生殖周期,为现有的驱虫药物提供替代方案。 然而,需要更多研究来验证其有效性和安全性 .

自身免疫疾病调节

噻吩并嘧啶类化合物因其免疫调节作用而受到研究。研究人员正在探索其调节免疫反应的能力,这可能会影响自身免疫疾病。 了解其对特定免疫通路的影响对于治疗开发至关重要 .

其他生物活性

除了上述应用外,噻吩并[3,2-d]嘧啶类化合物还表现出多种生物活性。研究人员已经研究了它们与各种细胞靶标的相互作用,包括酶、受体和转运蛋白。 这些相互作用可能导致新型药物候选者或诊断工具 .

作用机制

Target of Action

The primary target of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the electron transport chain, leading to ATP depletion . This results in the disruption of various downstream processes that rely on ATP, such as cell growth and replication.

Result of Action

The inhibition of Cyt-bd by N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disruption of energy metabolism can inhibit the growth and replication of the bacteria, potentially leading to its death.

Action Environment

The action, efficacy, and stability of N-allyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis This variation can influence the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other compounds can affect the stability and action of the compound

属性

IUPAC Name |

2-methylsulfanyl-N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-3-5-11-9-8-7(4-6-15-8)12-10(13-9)14-2/h3-4,6H,1,5H2,2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGOTSODPASPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)NCC=C)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

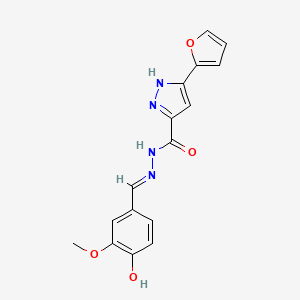

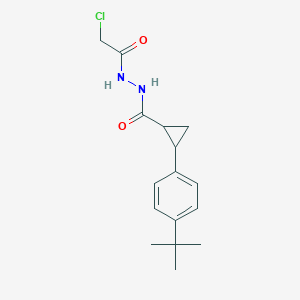

![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)

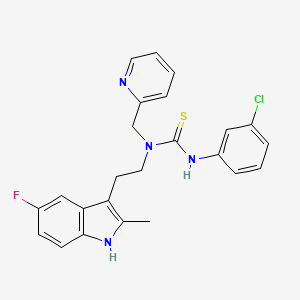

![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)

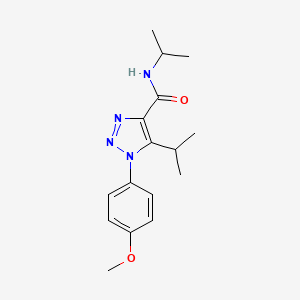

![N-isopropyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2474623.png)

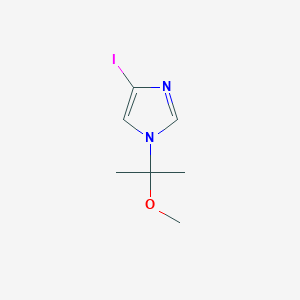

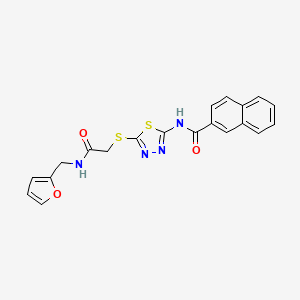

![Tert-butyl N-[2-(2-methoxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2474624.png)

![N-{3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2474631.png)